molecular formula C18H12F3N5O B2720510 5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 895093-30-8

5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2720510
CAS No.: 895093-30-8
M. Wt: 371.323
InChI Key: DBNQNVSDWYGKKB-UHFFFAOYSA-N
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Description

5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl moiety at position 4. Its molecular formula is C₂₀H₁₅F₃N₆O, with a molecular weight of 412.37 g/mol. Key features include:

  • Lipophilicity: High logP (~4.5), suggesting strong membrane permeability .
  • Electronic Properties: The electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and influences binding interactions .

Properties

IUPAC Name

5-[5-methyl-1-[2-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-7-3-2-4-8-12)23-25-26(11)14-10-6-5-9-13(14)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQNVSDWYGKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a triazole ring and an oxadiazole moiety. It is essential to understand the molecular formula and weight for further analysis:

PropertyValue
Molecular FormulaC16H14F3N5O
Molecular Weight367.30 g/mol
CAS NumberNot available in search results

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity :
    • A study indicated that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
    • The presence of the trifluoromethyl group in the phenyl ring is critical for the increased bioactivity observed in several synthesized compounds .
  • Antifungal Activity :
    • Triazoles are also recognized for their antifungal properties. The compound's structural similarities to known antifungal agents suggest potential efficacy against fungal pathogens, although specific data on this compound is limited .

Anticancer Activity

Research into triazole derivatives has uncovered their potential anticancer properties:

  • Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • The structure-activity relationship indicates that modifications at specific positions on the triazole ring can enhance anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their chemical structure. Key findings include:

  • Substituents : The introduction of electron-withdrawing groups (like trifluoromethyl) at specific positions enhances antimicrobial potency .
  • Ring Modifications : Variations in the oxadiazole and triazole rings can lead to significant changes in biological activity. For example, compounds with multiple aromatic rings tend to exhibit improved interactions with biological targets.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of 1,2,4-triazoles were synthesized and evaluated for their antibacterial properties. The results showed that compounds with a trifluoromethyl group exhibited superior activity against MRSA compared to standard antibiotics .
  • Anticancer Research : Research focusing on triazole-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was primarily through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Biological Activity Highlights References
Target Compound C₂₀H₁₅F₃N₆O 412.37 ~4.5 - 1,2,4-Oxadiazole core
- 2-(Trifluoromethyl)phenyl-triazole substituent
Potential antiviral (in silico)
5-(5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole C₂₃H₂₀N₆O₂ 412.45 4.55 - Oxazole ring replaces oxadiazole
- Additional methylphenyl group
Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₇H₁₂F₃N₅O 367.31 3.8 - Cyclopropyl-pyrazole substituent
- 4-CF₃-phenyl
Enhanced metabolic stability
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole C₁₃H₁₀F₃N₅O₂ 357.25 3.2 - Trifluoromethoxy (-OCF₃) group
- Triazole replaces 1,2,3-triazole
Improved solubility vs. CF₃ analogues
Key Observations:
  • Substituent Effects : Replacement of the oxadiazole core with oxazole (as in ) reduces planarity, which may hinder π-π stacking interactions critical for receptor binding .
  • Trifluoromethyl vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the triazole core is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-(trifluoromethyl)phenyl azide and a methyl-substituted alkyne. The oxadiazole ring is then constructed through cyclization of an intermediate acylhydrazide under dehydrating conditions (e.g., POCl₃ or PCl₅). Solvents like dimethylformamide (DMF) or acetonitrile are commonly used, with reaction temperatures ranging from 80–120°C. Catalysts such as triethylamine improve yields by facilitating cyclization . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F coupling in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₃F₃N₆O).
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N (oxadiazole, ~1600 cm⁻¹) and C-F (trifluoromethyl, ~1100 cm⁻¹) .
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, N percentages .

Q. What are the critical structural motifs in this compound that influence its chemical reactivity and potential as a pharmacophore?

  • Methodological Answer :

  • Triazole Core : Enhances metabolic stability and hydrogen-bonding capacity. The methyl group at position 5 sterically modulates interactions .
  • Oxadiazole Ring : Acts as a bioisostere for ester or amide groups, improving bioavailability. The phenyl substituent at position 3 contributes to π-π stacking in target binding .
  • Trifluoromethyl Group : Increases lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of similar triazole-oxadiazole hybrids?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strains, cancer cell lines) or structural modifications. To resolve this:

  • Standardized Assays : Use common protocols (e.g., CLSI guidelines for antimicrobial testing, NCI-60 panel for anticancer screening) .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity drivers .
  • Mechanistic Profiling : Compare transcriptomic or proteomic responses across models to identify target-specific pathways .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., EGFR kinase). The trifluoromethyl group often shows hydrophobic interactions with nonpolar pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Quantum Mechanical (QM) Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Experimental validation via X-ray crystallography or isothermal titration calorimetry (ITC) confirms computational findings .

Q. What experimental design principles should be applied to optimize the synthesis of this compound under continuous-flow conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, residence time, catalyst loading). For example, a 2³ factorial design identified 90°C and 5-minute residence time as optimal for CuAAC .
  • Flow Reactor Setup : Microreactors enhance heat/mass transfer, reducing side reactions (e.g., oxadiazole ring decomposition).
  • In-line Analytics : UV-Vis or FTIR monitors reaction progress in real time, enabling rapid adjustments .

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